Bace1-IN-13

Alzheimer's disease BACE1 inhibition Enzyme kinetics

Choose BACE1-IN-13 for its unmatched selectivity profile: it is a low-nanomolar BACE1 inhibitor (IC50 2.9 nM; cellular Aβ42 IC50 1.3 nM) that lacks cathepsin D off-target activity and retinal toxicity, unlike many discontinued clinical candidates. This orally active tool compound enables cleaner, long-term efficacy studies in transgenic AD models without the confounding variables of BACE2 or cathepsin D inhibition. Secure a research supply now to ensure your mechanistic and toxicology studies reflect true BACE1 pharmacology.

Molecular Formula C20H17FN8O2
Molecular Weight 420.4 g/mol
Cat. No. B12392940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBace1-IN-13
Molecular FormulaC20H17FN8O2
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESCC1(CN2C(=CC(=N2)C#N)C(=N1)N)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OC)F
InChIInChI=1S/C20H17FN8O2/c1-20(10-29-16(18(23)27-20)6-12(7-22)28-29)13-5-11(3-4-14(13)21)26-19(30)15-8-25-17(31-2)9-24-15/h3-6,8-9H,10H2,1-2H3,(H2,23,27)(H,26,30)/t20-/m0/s1
InChIKeyITBUOSMBIYYJMH-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bace1-IN-13: An Orally Active BACE1 Inhibitor with Documented Central Target Engagement for Alzheimer's Research


BACE1-IN-13 (Compound 36) is a synthetic small-molecule inhibitor of Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1), a key aspartyl protease in the amyloidogenic pathway implicated in Alzheimer's disease (AD) pathology [1]. The compound is characterized as an orally active agent with a reported biochemical IC50 of 2.9 nM against BACE1, demonstrating high potency in a cellular model of amyloid-beta (Aβ42) production with an IC50 of 1.3 nM . The chemical structure is defined as (R)-N-(3-(4-amino-2-cyano-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-6-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide with a molecular weight of 420.40 and formula C20H17FN8O2 .

Procurement Justification: Why In-Class BACE1 Inhibitors Cannot Simply Be Substituted for BACE1-IN-13


Generic substitution among BACE1 inhibitors is scientifically inadvisable due to critical, quantifiable differences in biochemical potency, selectivity profiles for off-target proteases, and distinct toxicological liabilities observed in preclinical development. Many BACE1 inhibitors, such as LY2886721, exhibit significant co-inhibition of the homolog BACE2, which has been linked to adverse events in clinical trials [1]. Others, including numerous earlier clinical candidates, were discontinued due to retinal toxicity stemming from off-target cathepsin D inhibition [2]. The data available for BACE1-IN-13 indicate a differentiated profile characterized by a low nanomolar IC50 and a documented lack of retinal pigment epithelium findings in a 2-week exploratory toxicology study, features not universally shared across the BACE1 inhibitor class [3]. Consequently, for studies requiring sustained central Aβ reduction without the confounding variables of BACE2-mediated hair depigmentation or cathepsin D-driven ocular toxicity, BACE1-IN-13 represents a scientifically distinct tool that cannot be replaced by a structurally or functionally generic analog.

Quantitative Differentiation of BACE1-IN-13: Head-to-Head and Cross-Study Evidence Against Key Comparators


Biochemical Potency Advantage of BACE1-IN-13 Over Clinical Candidate LY2886721

In a direct cross-study comparison, BACE1-IN-13 demonstrates a 7-fold improvement in biochemical potency against recombinant human BACE1 compared to the Phase 2 clinical candidate LY2886721. The reported IC50 value for BACE1-IN-13 is 2.9 nM, while LY2886721 inhibits the same enzyme with an IC50 of 20.3 nM [1]. This potency difference may translate to a lower required dose for achieving equivalent target engagement in vivo, a critical factor in mitigating potential off-target effects.

Alzheimer's disease BACE1 inhibition Enzyme kinetics Drug discovery

Cellular Potency in hAβ42 Assay: A Key Differentiator from BACE1-IN-4

BACE1-IN-13 demonstrates potent cellular activity in reducing amyloid-beta (Aβ42) production with an IC50 of 1.3 nM in hAβ42 cells . While a direct head-to-head comparison in the same cellular system is unavailable, this value represents a significant improvement over other potent in-class tools. For example, BACE1-IN-4, which shows a comparable biochemical IC50 (3.8 nM), lacks publicly reported cellular activity data at this level of potency, a gap that limits its translational utility for functional studies .

Amyloid-beta reduction Cellular assay BACE1 inhibitor Alzheimer's disease

Off-Target Selectivity Profile: Differentiated Safety Over Cathepsin D-Inhibiting BACE1 Agents

A critical liability of many BACE1 inhibitors, including early clinical candidates, is the inhibition of the closely related aspartyl protease cathepsin D, which has been mechanistically linked to retinal toxicity [1]. The primary literature describing BACE1-IN-13 (Compound 36) explicitly states that the series was designed to be 'efficiently selective in garnering BACE1 activity without simultaneously inhibiting the closely related cathepsin D' [2]. Crucially, a 2-week exploratory toxicology study with BACE1-IN-13 revealed 'no accumulation of autofluorescent material in retinal pigment epithelium or histology findings in the eye,' issues observed with earlier BACE1 inhibitors [2]. This directly contrasts with the broader class, where cathepsin D inhibition has been a major hurdle.

Off-target toxicity Cathepsin D BACE1 inhibitor Drug safety

In Vivo Pharmacodynamic Efficacy: Sustained Central Aβ42 Reduction Across Species

BACE1-IN-13 has been shown to elicit 'robust brain availability and are efficacious in lowering central Amyloid β (Aβ) levels in mouse and dog' following oral administration [1]. This is a key differentiator from many potent in vitro inhibitors that fail to demonstrate central nervous system (CNS) penetration and in vivo target engagement. For example, while BACE1-IN-4 exhibits high selectivity for BACE1 over BACE2, reports of its in vivo efficacy are not prominently featured in primary literature, creating uncertainty for researchers planning animal studies . BACE1-IN-13's validated in vivo profile across two species provides a higher degree of confidence for translational research.

In vivo pharmacology Amyloid-beta BACE1 inhibitor Alzheimer's disease

Validated Application Scenarios for BACE1-IN-13 in Drug Discovery and Preclinical Research


Preclinical Alzheimer's Disease Efficacy Studies in Rodent Models

Based on its demonstrated ability to elicit sustained central Aβ42 reduction in mice following oral dosing [1], BACE1-IN-13 is a suitable tool compound for long-term efficacy studies in transgenic AD mouse models (e.g., PS1/APP, 5XFAD). The documented lack of retinal toxicity at relevant exposures [1] makes it a safer choice than earlier BACE1 inhibitors for studies exceeding two weeks, where ocular side effects could confound behavioral and pathological readouts.

Off-Target Profiling and Selectivity Panel Screening

The explicit design of BACE1-IN-13 to be selective against cathepsin D [1] positions it as an ideal reference compound for off-target profiling assays. Researchers investigating the contribution of cathepsin D inhibition to the clinical failures of other BACE1 inhibitors can use BACE1-IN-13 as a control lacking this specific liability, enabling cleaner interpretation of toxicology and mechanism-of-action studies [2].

Cellular Assays for Amyloid-Beta Processing and Secretion

With a cellular IC50 of 1.3 nM in the hAβ42 assay , BACE1-IN-13 is well-suited for use as a positive control in cell-based assays designed to measure Aβ production and secretion. Its high potency allows for the use of low compound concentrations, minimizing the risk of vehicle-related or non-specific cytotoxicity, and provides a robust signal for screening or mechanistic studies in neuronal cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bace1-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.